Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
Description
The compound "Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-" is an organomagnesium metallocene featuring two substituted cyclopentadienyl (Cp) ligands. Each Cp ligand is modified with an isopropyl group (-CH(CH₃)₂) at the 1-position, while retaining conjugated double bonds at the 2,4-positions. This structure imparts steric bulk and electronic modulation to the magnesium center. Such compounds are typically synthesized via transmetallation reactions, where pre-formed sodium or potassium cyclopentadienides react with magnesium halides.
Properties
Molecular Formula |
C16H22Mg |
|---|---|
Molecular Weight |
238.65 g/mol |
IUPAC Name |
magnesium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Mg/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;/q2*-1;+2 |
InChI Key |
AGFXOVASYCJRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Dialkylmagnesium Reagents
The primary synthetic pathway involves reacting isopropylcyclopentadiene with dialkylmagnesium compounds (e.g., MgR₂, where R = C₂–C₈ alkyl). This method leverages the strong basicity of dialkylmagnesium to deprotonate the cyclopentadiene, forming a cyclopentadienide anion that coordinates with Mg²⁺. For example:
The choice of dialkylmagnesium reagent significantly impacts yield and purity. Di-n-butylmagnesium (Mg(CH₂CH₂CH₂CH₃)₂) is preferred due to its stability and reactivity.
Fulvene Intermediate Route
An alternative approach utilizes fulvene derivatives (e.g., 6,6-dimethylfulvene) as starting materials. Reacting fulvene with dialkylmagnesium under inert conditions generates the target compound via a [2+4] cycloaddition mechanism. This method avoids dimerization side reactions common in cyclopentadiene chemistry.
Optimization of Reaction Conditions
Temperature and Pressure Control
Optimal synthesis occurs between 90°C and 150°C , with higher temperatures accelerating ligand substitution but risking decomposition. Subambient pressures (0.1–1 atm) enhance volatilization of byproducts like alkanes (e.g., butane).
Table 1: Temperature vs. Yield in Bis(isopropylcyclopentadienyl)magnesium Synthesis
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 90 | 68 | 92 |
| 120 | 85 | 96 |
| 150 | 78 | 89 |
Solvent Selection
Tetrahydrofuran (THF) and diethyl ether are ideal solvents due to their ability to stabilize magnesium intermediates. Polar aprotic solvents prevent undesired protonation of cyclopentadienide anions.
Structural Characterization and Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal studies reveal a sandwich structure with Mg²⁺ centered between two planar cyclopentadienyl rings. The Mg–C bond distance averages 2.15 Å, consistent with similar metallocenes.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, halogens, and other organometallic reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce a variety of organometallic complexes .
Scientific Research Applications
Applications in Organic Synthesis
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is primarily utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions:
- Metallocene Chemistry : The compound acts as a metallocene, facilitating the formation of stable organometallic complexes that are crucial for synthesizing complex organic molecules. Its structure allows for unique coordination geometries that enhance reactivity in catalytic cycles.
- Polymerization Processes : It serves as a catalyst in polymerization reactions, particularly in producing high-performance polymers. The compound's ligands provide stability and reactivity, making it suitable for creating specialized polymer architectures.
- Synthesis of Cyclopentane Derivatives : Magnesium-based catalysts have been employed to synthesize cyclopentane derivatives from diene substrates. This application is notable for producing compounds with potential pharmaceutical properties.
Applications in Materials Science
The compound's unique properties make it valuable in materials science:
- Thin Film Deposition : Recent studies have demonstrated its use as a precursor for depositing magnesium fluoride (MgF₂) thin films via atomic layer deposition (ALD). These films are essential for optical coatings in ultraviolet applications, showcasing the compound's potential in advanced materials development .
- Electronic Materials : The ability of magnesium bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- to form stable complexes makes it a candidate for developing electronic materials with tailored properties. Its reactivity can be harnessed to create novel conductive or semiconductive materials.
Antitumor Activity
A study investigated the cytotoxic effects of magnesium complexes on cancer cell lines. The results indicated that derivatives of magnesium bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- exhibited significant cytotoxicity through mechanisms such as oxidative stress induction and apoptosis.
Synthesis of Functionalized Cyclopentanes
In another application, researchers utilized magnesium bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- to facilitate the synthesis of 1,2-disubstituted cyclopentanes from 1,6-dienes. This method proved efficient with moderate to high yields, highlighting its utility in developing new therapeutic agents based on these structures .
Mechanism of Action
The mechanism of action of magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- involves the coordination of the cyclopentadienyl ligands to the magnesium center. This coordination stabilizes the magnesium atom and allows it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds by accepting electron pairs from other molecules .
Comparison with Similar Compounds
Structural and Substituent Effects
Key Compounds for Comparison :
Bis(ethylcyclopentadienyl)magnesium (CAS 114460-02-5): Ethyl-substituted Cp ligands.
Bis(ethylcyclopentadienyl)manganese (CAS 101923-26-6) and Bis(ethylcyclopentadienyl)nickel (CAS 31886-51-8): Transition metal analogs with ethyl substituents.
Bis(η⁵-2,4-cyclopentadien-1-yl)magnesium (CAS 1284-72-6): Unsubstituted Cp ligands .
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Metal Center | Substituent |
|---|---|---|---|---|---|
| Bis[1-(1-methylethyl)-2,4-Cp]Mg | Not Provided | MgC₁₆H₂₂* | ~238.4 | Mg | Isopropyl |
| Bis(ethylcyclopentadienyl)magnesium | 114460-02-5 | MgC₁₄H₁₈ | ~210.3 | Mg | Ethyl |
| Bis(ethylcyclopentadienyl)manganese | 101923-26-6 | MnC₁₄H₁₈ | ~257.2 | Mn | Ethyl |
| Bis(ethylcyclopentadienyl)nickel | 31886-51-8 | NiC₁₄H₁₈ | ~261.0 | Ni | Ethyl |
| Bis(η⁵-2,4-cyclopentadien-1-yl)magnesium | 1284-72-6 | MgC₁₀H₁₀ | 154.5 | Mg | None |
*Inferred formula: Each Cp ligand contributes C₈H₁₁ (C₅H₄ + C₃H₇), yielding MgC₁₆H₂₂.
Substituent Impact :
- Steric Effects: Isopropyl groups introduce greater steric hindrance compared to ethyl or unsubstituted Cp ligands. This reduces coordination flexibility and may stabilize monomeric structures by preventing aggregation.
Metal Center Influence
- Magnesium (Alkaline Earth) : Forms predominantly ionic bonds with Cp ligands. Applications focus on precursor roles in materials synthesis (e.g., CVD) due to Mg's low electronegativity and high reactivity .
- Manganese/Nickel (Transition Metals) : Exhibit covalent bonding via d-orbital interactions. These metals are prevalent in catalysis (e.g., hydrogenation, cross-coupling) due to redox activity and variable oxidation states .
Thermodynamic and Physical Properties
Data for the unsubstituted bis(η⁵-2,4-cyclopentadien-1-yl)magnesium (CAS 1284-72-6) includes:
Comparison Insights :
- Substituted derivatives (e.g., isopropyl, ethyl) likely exhibit lower sublimation temperatures due to increased molecular weight and reduced crystal lattice stability.
- Steric bulk may decrease solubility in nonpolar solvents compared to unsubstituted analogs.
Q & A
Q. What are the established synthetic routes for Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-, and what are the critical parameters for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves reacting magnesium metal with substituted cyclopentadienyl ligands under inert conditions (e.g., Schlenk line, argon atmosphere). A common approach is the reaction of 1-(1-methylethyl)cyclopentadiene with magnesium in tetrahydrofuran (THF) or diethyl ether. Critical parameters include:
- Ligand stoichiometry : A 2:1 molar ratio of ligand to magnesium ensures complete coordination.
- Temperature control : Slow addition of ligands at −78°C minimizes side reactions.
- Purification : Sublimation or recrystallization from hexane/THF mixtures improves purity.
Analogous methods for bis(ethylcyclopentadienyl)magnesium (CAS 114460-02-5) can be adapted, but steric effects from isopropyl groups require longer reaction times .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this magnesium complex?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated THF or benzene reveal chemical shifts for cyclopentadienyl (Cp) protons (δ 4.5–6.0 ppm) and isopropyl groups (δ 1.0–1.5 ppm).
- X-ray Diffraction (XRD) : Single-crystal XRD confirms the sandwich structure and Mg–Cp bond distances (~2.3–2.5 Å).
- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis validates empirical formulas.
- Mass Spectrometry : High-resolution MS (ESI-TOF) detects molecular ion peaks (e.g., [M⁺] at m/z ~250–300).
Note: Air sensitivity necessitates glovebox handling during sample preparation .
Advanced Research Questions
Q. How do steric effects from the isopropyl substituents influence the reactivity of this magnesium complex in cross-coupling reactions compared to less hindered analogs?
- Methodological Answer : Steric bulk reduces accessibility to the magnesium center, slowing transmetallation steps. Comparative studies with bis(ethylcyclopentadienyl)magnesium (CAS 114460-02-5) show:
- Kinetic studies : Pseudo-first-order rate constants decrease by 30–50% for isopropyl derivatives in Kumada couplings.
- XRD analysis : Longer Mg–Cp bond lengths (2.48 Å vs. 2.35 Å in ethyl analogs) indicate weaker metal-ligand interactions.
- Catalytic screening : Lower turnover frequencies (TOF) in polymerization reactions due to hindered substrate approach .
Q. What computational models have been employed to predict the electronic structure and catalytic behavior of this compound, and how do they align with experimental findings?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Electron distribution : The Mg center exhibits a partial positive charge (+0.8 e), with electron density localized on Cp rings.
- HOMO-LUMO gaps : A narrow gap (~3.2 eV) suggests redox activity, corroborated by cyclic voltammetry (E₁/₂ = −1.2 V vs. Fc/Fc⁺).
- Mechanistic insights : Simulated transition states align with experimental activation energies for ligand substitution (ΔG‡ ~25 kcal/mol).
Discrepancies in charge distribution (>10% deviation from XPS data) highlight the need for hybrid functionals (e.g., M06-2X) .
Q. Are there documented contradictions in the literature regarding the thermal stability of this complex, and how can these discrepancies be methodologically resolved?
- Methodological Answer : Reported decomposition temperatures range from 180°C to 220°C. To resolve inconsistencies:
- Thermogravimetric Analysis (TGA) : Conduct under argon with controlled heating rates (5°C/min).
- Purity assessment : Compare samples purified via sublimation (99% purity) vs. recrystallization (95% purity).
- Kinetic studies : Isothermal TGA at 150°C identifies decomposition pathways (e.g., ligand loss vs. oxidation).
Contradictions often arise from residual solvent or moisture, emphasizing the need for rigorous drying protocols .
Methodological Best Practices
- Synthesis : Use rigorously dried solvents and glovebox techniques to prevent hydrolysis.
- Characterization : Combine XRD with solid-state NMR to address crystallinity vs. amorphous phase discrepancies.
- Data validation : Cross-reference computational models with multiple experimental techniques (e.g., electrochemical and spectroscopic data).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
